Cas no 379246-30-7 (3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-4-(propan-2-yl)phenyl-3H,4H-thieno2,3-dpyrimidin-4-one)

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-4-(propan-2-yl)phenyl-3H,4H-thieno2,3-dpyrimidin-4-one structure
379246-30-7 structure
Product Name:3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-4-(propan-2-yl)phenyl-3H,4H-thieno2,3-dpyrimidin-4-one
CAS No:379246-30-7
MF:C21H21N3OS
MW:363.47594332695
CID:5970571
PubChem ID:1190200
Update Time:2025-07-16

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-4-(propan-2-yl)phenyl-3H,4H-thieno2,3-dpyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-4-(propan-2-yl)phenyl-3H,4H-thieno2,3-dpyrimidin-4-one
    • AKOS000807534
    • Z56882937
    • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
    • 379246-30-7
    • UPCMLD0ENAT5890582:001
    • 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-[4-(propan-2-yl)phenyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one
    • 3-(2,5-dimethylpyrrol-1-yl)-5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidin-4-one
    • F1142-6012
    • Inchi: 1S/C21H21N3OS/c1-13(2)16-7-9-17(10-8-16)18-11-26-20-19(18)21(25)23(12-22-20)24-14(3)5-6-15(24)4/h5-13H,1-4H3
    • InChI Key: KRZKIXLFOCOZME-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC(=CC=2)C(C)C)C2=C1N=CN(C2=O)N1C(C)=CC=C1C

Computed Properties

  • Exact Mass: 363.14053348g/mol
  • Monoisotopic Mass: 363.14053348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 548
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 65.8Ų

3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-4-(propan-2-yl)phenyl-3H,4H-thieno2,3-dpyrimidin-4-one Pricemore >>

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3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-4-(propan-2-yl)phenyl-3H,4H-thieno2,3-dpyrimidin-4-one Related Literature

Additional information on 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-4-(propan-2-yl)phenyl-3H,4H-thieno2,3-dpyrimidin-4-one

Comprehensive Analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-4-(propan-2-yl)phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 379246-30-7)

The compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-4-(propan-2-yl)phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, identified by its CAS No. 379246-30-7, is a structurally intricate heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique thieno[2,3-d]pyrimidin-4-one core, coupled with the 2,5-dimethyl-1H-pyrrole and isopropylphenyl substituents, renders it a promising candidate for diverse applications, including drug discovery and organic electronics. This article delves into its molecular properties, synthesis pathways, and potential applications, while addressing trending queries such as "thienopyrimidine derivatives in cancer research" and "heterocyclic compounds for OLEDs."

From a structural perspective, the thieno[2,3-d]pyrimidin-4-one scaffold is a fused bicyclic system that combines the electronic properties of thiophene and pyrimidine rings. This hybridization endows the compound with notable electron delocalization and thermal stability, making it a subject of interest for organic semiconductors and photovoltaic materials. Recent studies highlight its potential in optoelectronic devices, where its charge transport efficiency outperforms conventional aromatic systems. Researchers are also exploring its role in small-molecule inhibitors, particularly in kinase-targeted therapies, aligning with the growing demand for "precision medicine compounds" in oncology.

The synthesis of CAS No. 379246-30-7 typically involves multi-step reactions, starting with the condensation of 2-aminothiophene-3-carboxylates with isopropylphenyl ketones, followed by cyclization and functionalization with 2,5-dimethylpyrrole. Optimized protocols emphasize green chemistry principles, such as solvent-free conditions or catalytic methods, to address the industry's focus on "sustainable synthesis." Analytical characterization via NMR, HPLC-MS, and X-ray crystallography confirms its high purity (>98%), a critical factor for biomedical applications.

In the context of drug discovery, this compound's structure-activity relationship (SAR) has been investigated for modulating protein-protein interactions (PPIs). Its lipophilic isopropylphenyl group enhances membrane permeability, while the pyrrole moiety contributes to hydrogen bonding with biological targets. These features resonate with current searches like "bioactive heterocycles for neurodegenerative diseases" and "kinase inhibitor scaffolds." Preliminary in vitro data suggest low cytotoxicity, sparking interest in its repurposing for anti-inflammatory agents.

Beyond pharmaceuticals, 379246-30-7 exhibits promise in material science. Its planar conjugated system and tunable HOMO-LUMO gap (measured at ~3.1 eV) position it as a candidate for OLED emissive layers or non-linear optical (NLO) materials. Such applications align with the surge in queries about "organic electronics for flexible displays" and "energy-efficient luminescent materials."

In summary, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-4-(propan-2-yl)phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one represents a versatile compound bridging medicinal chemistry and advanced materials. Its dual applicability underscores the convergence of "multifunctional heterocycles"—a trending topic in interdisciplinary research. Future directions may explore its cocrystallization with polymers or computational modeling to predict novel bioactivities, catering to the demand for "AI-driven compound design."

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